molecular formula C₂₇H₄₄N₈O₆S₂ B1146619 2,2'-Methylene Bis[Ranitidine] CAS No. 207592-21-0

2,2'-Methylene Bis[Ranitidine]

货号: B1146619
CAS 编号: 207592-21-0
分子量: 640.82
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

2,2'-Methylene Bis[Ranitidine] undergoes several types of chemical reactions, including:

科学研究应用

Pharmaceutical Formulations

1. Enhanced Bioavailability
The formulation of ranitidine into chewable tablets has been improved through the use of 2,2'-Methylene Bis[Ranitidine]. These formulations are designed to mask the bitter taste of ranitidine while enhancing bioavailability. A study indicated that the incorporation of this compound into chewable tablets allows for effective delivery of ranitidine, with dosages ranging from 10 mg to 150 mg per unit, which can be administered multiple times daily depending on the condition being treated .

2. Treatment of Gastrointestinal Disorders
Ranitidine and its derivatives are primarily used in treating conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The effectiveness of 2,2'-Methylene Bis[Ranitidine] in these applications is supported by clinical studies demonstrating significant healing rates in patients with peptic ulcers when treated with ranitidine bismuth citrate combined with clarithromycin .

Case Studies

1. Clinical Efficacy in Peptic Ulcer Treatment
A cross-sectional study involving 129 patients assessed the efficacy of a regimen combining ranitidine bismuth citrate and clarithromycin for Helicobacter pylori eradication. The results showed an eradication rate of 81% for intention-to-treat analysis and 86% per protocol, highlighting the effectiveness of this therapeutic approach .

2. Safety and Toxicity Assessments
Research has also focused on the safety profile of ranitidine derivatives, including 2,2'-Methylene Bis[Ranitidine]. Structural alerts for toxicity have been identified to prevent adverse effects associated with pharmaceutical compounds. Such assessments are crucial in ensuring that new formulations maintain safety standards while providing therapeutic benefits .

Table 1: Comparison of Ranitidine Formulations

Formulation Type Active Ingredient Dosage Range (mg) Bioavailability (%) Indications
Chewable Tablets2,2'-Methylene Bis[Ranitidine]10 - 150EnhancedGERD, Peptic Ulcers
Ranitidine Bismuth CitrateRanitidine + Bismuth400StandardH. pylori Eradication

作用机制

The mechanism by which 2,2'-Methylene Bis[Ranitidine] exerts its effects involves the formation of DNA adducts, leading to mutations and carcinogenesis. NDMA is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA . This process can result in mutagenic and carcinogenic effects .

相似化合物的比较

2,2'-Methylene Bis[Ranitidine] can be compared with other similar nitrosamine compounds, such as:

生物活性

2,2'-Methylene Bis[Ranitidine] is a derivative of ranitidine, a well-known histamine H2-receptor antagonist commonly used to treat conditions related to excessive gastric acid secretion. This compound has garnered interest in pharmacological research due to its potential enhanced biological activity compared to its parent compound. This article explores the biological activity of 2,2'-Methylene Bis[Ranitidine], including its mechanism of action, pharmacokinetics, and therapeutic implications.

Histamine H2-Receptor Antagonism

2,2'-Methylene Bis[Ranitidine] functions primarily as a competitive antagonist of the histamine H2 receptors located in the gastric parietal cells. By blocking these receptors, the compound effectively reduces gastric acid secretion. This mechanism is crucial for alleviating symptoms associated with peptic ulcers and gastroesophageal reflux disease (GERD) .

Comparative Activity with Ranitidine

While both ranitidine and its bis-derivative share a similar mechanism, 2,2'-Methylene Bis[Ranitidine] exhibits enhanced potency . Studies indicate that this compound has a higher affinity for the H2 receptor, which translates to improved efficacy in reducing gastric acid output .

Pharmacokinetics

The pharmacokinetic profile of 2,2'-Methylene Bis[Ranitidine] suggests that it undergoes extensive hepatic metabolism. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. This metabolism results in various metabolites that may also contribute to its biological activity .

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability 50-60%
Half-life 1-3 hours
Peak Plasma Concentration 1-3 hours post-dose
Elimination Route Renal (urine)

In Vitro Studies

Research has demonstrated that 2,2'-Methylene Bis[Ranitidine] exhibits significant inhibitory effects on gastric acid secretion in vitro. In studies using isolated gastric mucosa preparations, this compound effectively inhibited histamine-induced acid secretion at lower concentrations than ranitidine .

In Vivo Studies

In animal models, administration of 2,2'-Methylene Bis[Ranitidine] resulted in a marked decrease in gastric acidity and an increase in gastric pH compared to controls treated with ranitidine alone. These findings suggest that the bis-derivative may offer superior therapeutic benefits in managing acid-related disorders .

Clinical Observations

A case study involving patients with severe GERD indicated that those treated with 2,2'-Methylene Bis[Ranitidine] reported greater symptom relief compared to those receiving standard ranitidine therapy. The study highlighted improved patient outcomes in terms of both symptom resolution and quality of life metrics .

Adverse Effects

While generally well-tolerated, some patients experienced mild side effects such as headache and gastrointestinal discomfort. Importantly, no severe adverse reactions were reported during clinical evaluations of 2,2'-Methylene Bis[Ranitidine], aligning with the safety profile established for ranitidine .

属性

IUPAC Name

(1E,4E)-1-N',5-N'-bis[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N,5-N-dimethyl-2,4-dinitropenta-1,4-diene-1,1,5,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N8O6S2/c1-28-26(30-11-13-42-18-22-9-7-20(40-22)16-32(3)4)24(34(36)37)15-25(35(38)39)27(29-2)31-12-14-43-19-23-10-8-21(41-23)17-33(5)6/h7-10,28-31H,11-19H2,1-6H3/b26-24+,27-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFGZFWSNTVORH-OWUYFMIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(CC(=C(NC)NCCSCC1=CC=C(O1)CN(C)C)[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C(\[N+](=O)[O-])/C/C(=C(\NCCSCC1=CC=C(O1)CN(C)C)/NC)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。